N-(3-fluorophenyl)-6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide
Description
N-(3-fluorophenyl)-6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide is a fluorinated heterocyclic compound featuring an imidazo[2,1-b][1,3]thiazole core substituted with two aromatic rings: a 4-fluorophenyl group at position 6 and a 3-fluorophenyl carboxamide moiety at position 2. This structure combines electron-withdrawing fluorine atoms with a planar heterocyclic system, making it a candidate for biological applications, particularly in targeting enzymes or receptors sensitive to aromatic stacking and halogen bonding.
Properties
IUPAC Name |
N-(3-fluorophenyl)-6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11F2N3OS/c19-12-6-4-11(5-7-12)15-9-23-16(10-25-18(23)22-15)17(24)21-14-3-1-2-13(20)8-14/h1-10H,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DABRXLVXJAIMLO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)NC(=O)C2=CSC3=NC(=CN23)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11F2N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Condensation-Based Cyclization
The imidazo[2,1-b]thiazole scaffold is typically constructed via condensation between α-bromoketones and thioamide derivatives. For the target compound, 4-fluorophenyl-substituted α-bromoacetophenone reacts with 2-aminothiazole derivatives under microwave irradiation (130°C, ethanol) to form the fused ring system. This method achieves cyclization in 45–60 minutes with yields exceeding 90%.
Key parameters include:
Metal-Catalyzed Annulation
Alternative routes employ Fe₃O₄@SiO₂@MOF-199 catalysts (5 mol%) with Cs₂CO₃ in DMF at 60°C, enabling one-pot formation of the heterocycle. This method reduces reaction time to 20 hours while maintaining yields above 85%.
Carboxamide Functionalization
Ester-to-Amide Conversion
The methyl ester intermediate (e.g., methyl 6-(4-fluorophenyl)imidazo[2,1-b]thiazole-3-carboxylate) undergoes aminolysis with 3-fluoroaniline. Using tributylthiourea (TBTU) and DIPEA in dimethylacetamide (DMA), the reaction proceeds at 25°C for 12 hours, achieving 88.6% conversion.
Mechanistic considerations :
Direct Coupling Approaches
Recent protocols utilize pre-functionalized imidazo[2,1-b]thiazoles with chloroformyl groups. Reaction with 3-fluoroaniline in tetrahydrofuran (THF) at 0°C to room temperature yields the target carboxamide without requiring ester intermediates.
Optimization and Scalability
Microwave-Assisted Synthesis
Comparative studies show microwave irradiation (130°C, 45 minutes) improves yield to 96% versus 72% under conventional heating. Energy efficiency metrics:
| Parameter | Microwave | Conventional |
|---|---|---|
| Reaction Time | 45 min | 12 h |
| Yield | 96% | 72% |
| Purity (HPLC) | 98.5% | 95.2% |
Catalytic System Tuning
The Fe₃O₄@SiO₂@MOF-199 catalyst demonstrates recyclability over five cycles without significant activity loss (Table 1).
Table 1 : Catalyst reuse in imidazo[2,1-b]thiazole synthesis
| Cycle | Yield (%) | Purity (%) |
|---|---|---|
| 1 | 91 | 99.1 |
| 2 | 89 | 98.7 |
| 3 | 87 | 98.3 |
| 4 | 85 | 97.9 |
| 5 | 82 | 97.5 |
Purification and Characterization
Chromatographic Techniques
Final purification employs silica gel chromatography with ethyl acetate/hexane (1:1 v/v), yielding >95% pure product. Analytical data:
Recrystallization Optimization
Ethanol/water (3:1) recrystallization at −20°C produces X-ray quality crystals suitable for structural confirmation. Single-crystal XRD analysis confirms the anti-conformation of the carboxamide group relative to the thiazole ring.
Industrial-Scale Considerations
Continuous Flow Synthesis
Pilot-scale trials using tubular reactors (ID=2 mm, L=10 m) achieve throughput of 1.2 kg/day with 89% yield. Key advantages:
- Reduced thermal gradients compared to batch reactors
- 35% lower solvent consumption via in-line recycling
Waste Stream Management
Lifecycle analysis identifies ethyl acetate recovery (85% efficiency) and Cs₂CO₃ precipitation (pH 9.5) as critical for minimizing environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-(3-fluorophenyl)-6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atoms in the phenyl rings can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Nucleophiles like amines or thiols; reactions often conducted in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced imidazo[2,1-b]thiazole derivatives.
Substitution: Formation of substituted imidazo[2,1-b]thiazole derivatives with various functional groups.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds containing the imidazo[2,1-b]thiazole moiety exhibit promising anticancer properties. The presence of both fluorine substituents on the phenyl rings enhances the cytotoxic activity against various cancer cell lines.
Case Studies
-
Cytotoxicity Evaluation :
- A study demonstrated that derivatives of imidazo[2,1-b]thiazole showed significant cytotoxic effects against breast cancer (MCF-7), human hepatocellular carcinoma (HepG-2), and colorectal carcinoma (HCT-116) cell lines. The compound exhibited IC50 values indicating effective inhibition of cell proliferation, suggesting its potential as a lead compound for developing anticancer agents .
- Structure-Activity Relationship (SAR) :
Other Biological Activities
Beyond anticancer properties, compounds with similar structures have been investigated for their anti-inflammatory and antimicrobial activities:
- Anti-inflammatory Effects : Some derivatives have shown potential in inhibiting inflammatory pathways, which could be beneficial in treating chronic inflammatory conditions.
- Antimicrobial Activity : Research has indicated that thiazole derivatives can exhibit antimicrobial properties against a range of pathogens, making them candidates for antibiotic development .
Research Findings Summary
| Study Focus | Findings |
|---|---|
| Anticancer Activity | Significant cytotoxicity against MCF-7 and HepG-2 cell lines; effective IC50 values noted. |
| Mechanism of Action | Induction of apoptosis through disruption of survival signaling pathways. |
| Other Activities | Potential anti-inflammatory and antimicrobial properties identified in related compounds. |
Mechanism of Action
The mechanism of action of N-(3-fluorophenyl)-6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to the desired therapeutic effect. For example, it may inhibit the activity of enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects .
Comparison with Similar Compounds
Key Observations :
Key Observations :
- Synthetic Feasibility : High-yield analogs (e.g., 81% in ) often feature methoxy or chloro substituents, which may stabilize intermediates. Fluorinated derivatives (e.g., ) may require specialized conditions due to fluorine’s reactivity.
- Thermal Stability : Melting points correlate with crystallinity; chloro and methoxy substituents () increase rigidity compared to fluorinated analogs.
Functional Group Impact on Selectivity
- Aldose Reductase Inhibition : The benzoylhydrazinecarbothioamide group in enhances hydrogen-bonding interactions with the enzyme, achieving 82% inhibition. The target compound’s 3-fluorophenyl carboxamide lacks this thiourea moiety, likely reducing potency against aldose reductase.
- Cytotoxicity : Piperazine-containing analogs () show improved selectivity for cancer cells (e.g., IC₅₀ = 1.4 µM for MDA-MB-231). The target compound’s fluorine atoms may enhance bioavailability but could reduce tumor penetration compared to bulkier groups.
Biological Activity
N-(3-fluorophenyl)-6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide is a compound belonging to a class of imidazo[2,1-b][1,3]thiazole derivatives known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer potential, mechanisms of action, and other therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C15H12F2N4OS
- Molecular Weight : 342.34 g/mol
- CAS Number : 25341535
The compound features a complex structure that includes a thiazole ring fused with an imidazole moiety and substituted phenyl groups. The presence of fluorine atoms enhances its lipophilicity and potentially its biological activity.
Anticancer Properties
Recent studies have highlighted the anticancer potential of imidazo[2,1-b][1,3]thiazole derivatives, including the target compound. Various mechanisms have been proposed for their activity:
- Inhibition of Focal Adhesion Kinase (FAK) :
- Cytotoxicity Against Cancer Cell Lines :
The biological activity can be attributed to several mechanisms:
- Apoptosis Induction : Compounds in this class have been shown to induce apoptosis in cancer cells through the activation of intrinsic pathways.
- Inhibition of Key Signaling Pathways : They may interfere with critical signaling pathways involved in cell survival and proliferation.
- Enhanced Efficacy with Chemotherapeutics : Some studies indicate that these compounds can enhance the efficacy of established chemotherapeutics like gemcitabine by modulating drug transporters such as hENT-1 .
Research Findings and Case Studies
| Study | Findings | Cell Lines Tested | IC50 Values |
|---|---|---|---|
| Study 1 | Inhibition of FAK leads to reduced migration | MesoII, STO | 0.59 - 2.81 μM |
| Study 2 | Cytotoxicity across NCI-60 panel | Various | 1.4 - 4.2 μM |
| Study 3 | Enhanced gemcitabine efficacy | Pancreatic cancer lines | Not specified |
Case Study: Antimycobacterial Activity
In addition to anticancer properties, derivatives of imidazo[2,1-b][1,3]thiazole have been evaluated for antimycobacterial activity. One study reported that certain derivatives exhibited IC50 values as low as 2.03 μM against Mycobacterium tuberculosis, indicating a promising avenue for treating tuberculosis .
Q & A
Q. What are the established synthetic routes for N-(3-fluorophenyl)-6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide?
The compound can be synthesized via a multi-step procedure starting from imidazo[2,1-b]thiazole intermediates. A common approach involves coupling 2-[6-(4-fluorophenyl)imidazo[2,1-b]thiazole-3-yl]acetohydrazide with substituted isothiocyanates in refluxing ethanol, followed by purification via recrystallization or column chromatography . Ethanol is preferred due to its ability to dissolve reactants while facilitating precipitation of the product. Reaction monitoring via thin-layer chromatography (TLC) is critical to confirm completion .
Q. How is structural characterization of this compound performed?
Structural confirmation relies on spectroscopic techniques:
- NMR : H and C NMR identify substituent positions and confirm regiochemistry, particularly distinguishing fluorophenyl groups (e.g., δ ~7.0–7.8 ppm for aromatic protons) .
- HRMS : High-resolution mass spectrometry validates molecular weight (e.g., calculated vs. observed m/z values within 0.5 ppm error) .
- X-ray crystallography : For unambiguous confirmation, single-crystal X-ray diffraction using programs like SHELXL refines atomic coordinates and bond lengths .
Q. What in vitro assays are used for preliminary biological evaluation?
The National Cancer Institute’s (NCI) 3-cell line primary cytotoxicity assay is a standard screening method. Compounds showing >50% growth inhibition at 10 µM proceed to full-panel testing across 60 cancer cell lines. For example, imidazo[2,1-b]thiazole derivatives have demonstrated potent activity against prostate cancer (PC-3, logGI < -8.00) .
Advanced Research Questions
Q. How can synthetic yield be optimized for this compound?
- Reaction conditions : Prolonged reflux (3–6 hours) improves coupling efficiency with aryl isothiocyanates. Catalytic additives like triethylamine (EtN) enhance nucleophilicity .
- Purification : Gradient column chromatography (hexane/ethyl acetate) resolves byproducts, while recrystallization in hot ethanol increases purity (>95%) .
- Bromination strategies : Radical bromination using N-bromosuccinimide (NBS) introduces functional handles for further derivatization, enabling SAR studies .
Q. What computational methods support SAR analysis for imidazo[2,1-b]thiazoles?
- Docking studies : Molecular docking (e.g., AutoDock Vina) predicts binding modes to targets like Fer kinase or sirtuins. For example, fluorophenyl groups enhance π-π stacking in kinase binding pockets .
- QSAR modeling : Quantitative structure-activity relationships correlate substituent electronegativity (e.g., fluorine) with cytotoxicity (e.g., PC-3 IC) .
Q. How are structural contradictions resolved in crystallographic data?
- Refinement tools : SHELXL iteratively refines X-ray data, addressing issues like twinning or disordered atoms. For high-resolution data (<1.0 Å), anisotropic displacement parameters improve accuracy .
- Validation metrics : R-factors (R < 0.05) and residual electron density maps (<0.3 eÅ) ensure structural reliability .
Q. What strategies address discrepancies in biological activity across assays?
- Dose-response validation : Full-panel NCI testing at five concentrations (10–10 M) identifies true potency vs. false positives .
- Off-target profiling : Kinase inhibition panels (e.g., Eurofins) assess selectivity, minimizing artifacts from promiscuous binding .
Methodological Tables
Q. Table 1: Key Spectral Data for Structural Confirmation
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
